

# Technical Guide: 3,3,4-Trimethylhexane (CAS: 16747-31-2)

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3,3,4-trimethylhexane**, a branched alkane hydrocarbon. It includes its physicochemical properties, safety information, analytical methods, and potential synthesis protocols, designed for a scientific audience.

## **Chemical and Physical Properties**

**3,3,4-Trimethylhexane** is a non-polar organic compound.[1] Its branched structure influences its physical properties, such as boiling point and viscosity, making it a subject of interest in thermophysical research and as a reference compound in analytical chemistry.[1]

**Identity and Structure** 

Property	Value	Source
IUPAC Name	3,3,4-Trimethylhexane	[2]
CAS Number	16747-31-2	[2]
Molecular Formula	C <sub>9</sub> H <sub>20</sub>	[2]
Canonical SMILES	CCC(C)C(C)(C)CC	[1]
InChI Key	ARWOOWBJJKVYOV- UHFFFAOYSA-N	[2]



**Physicochemical Data** 

Property	Value	Source
Molecular Weight	128.255 g/mol	[2]
Boiling Point	139.6 - 140.5 °C (at 760 mmHg)	[3][4]
Melting Point	171.95 K (-101.2 °C)	[4][5]
Density	0.7±0.1 g/cm <sup>3</sup>	[3]
Flash Point	28.6±11.7 °C	[3]
Vapor Pressure	7.9±0.1 mmHg at 25°C	[3]
Refractive Index	1.407	[3]

## **Safety and Handling**

A specific Safety Data Sheet (SDS) for **3,3,4-trimethylhexane** is not readily available. However, based on the data for structurally similar branched alkanes like 2,2,4-trimethylhexane, it should be treated as a highly flammable liquid and vapor. The following information is based on analogous compounds and general GHS guidelines.[6][7][8]

### **GHS Hazard Classification (Anticipated)**



Hazard Class	Category	Pictogram	Signal Word	Hazard Statement
Flammable Liquids	Category 2	<b>&amp;</b>	Danger	H225: Highly flammable liquid and vapour.
Skin Irritation	Category 2	!	Warning	H315: Causes skin irritation.[9]
Specific Target Organ Toxicity (Single Exposure)	Category 3	!	Warning	H336: May cause drowsiness or dizziness.[8][9]
Aspiration Hazard	Category 1	<del>100</del>	Danger	H304: May be fatal if swallowed and enters airways.[9]
Hazardous to the Aquatic Environment (Chronic)	Category 2	পরিবেশ	Warning	H411: Toxic to aquatic life with long lasting effects.

## **Precautionary Statements (Recommended)**



Туре	P-Code	Statement
Prevention	P210	Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P240	Ground/bond container and receiving equipment.	
P261	Avoid breathing dust/fume/gas/mist/vapors/spr ay.	_
P273	Avoid release to the environment.	_
P280	Wear protective gloves/protective clothing/eye protection/face protection.	_
Response	P301+P310	IF SWALLOWED: Immediately call a POISON CENTER/doctor.[9]
P331	Do NOT induce vomiting.[9]	
P303+P361+P353	IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[9]	
P370+P378	In case of fire: Use dry sand, dry chemical or alcohol- resistant foam to extinguish.	
Storage	P403+P235	Store in a well-ventilated place. Keep cool.
Disposal	P501	Dispose of contents/container in accordance with



local/regional/national/international regulations.[9]

# Experimental Protocols Representative Synthesis Protocol: Grignard Reaction

While a specific published protocol for **3,3,4-trimethylhexane** is not available, a general Grignard-based synthesis can be proposed. This method involves the reaction of a Grignard reagent with a suitable ketone followed by dehydration and hydrogenation.

Objective: To synthesize **3,3,4-trimethylhexane**.

#### Materials:

- 3,3-Dimethyl-2-pentanone
- · Ethyl bromide
- Magnesium turnings
- Anhydrous diethyl ether
- Sulfuric acid (concentrated)
- · Palladium on carbon (Pd/C) catalyst
- Hydrogen gas supply
- Standard glassware for anhydrous reactions and hydrogenation

#### Methodology:

 Preparation of Grignard Reagent: In an oven-dried, three-necked flask under a nitrogen atmosphere, prepare ethylmagnesium bromide by reacting ethyl bromide with magnesium turnings in anhydrous diethyl ether.



- Reaction with Ketone: Cool the Grignard solution in an ice bath. Slowly add a solution of 3,3dimethyl-2-pentanone in anhydrous diethyl ether to the flask with stirring. Maintain the temperature below 10 °C.
- Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Work-up: Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude tertiary alcohol (3,3,4-trimethyl-4-hexanol).
- Dehydration: Dehydrate the crude alcohol by heating with a catalytic amount of concentrated sulfuric acid. The resulting alkene mixture (isomers of 3,3,4-trimethyl-3-hexene) is distilled from the reaction flask.
- Hydrogenation: The collected alkene is dissolved in ethanol and subjected to catalytic hydrogenation using a Pd/C catalyst under a hydrogen atmosphere (e.g., using a Parr hydrogenator) until hydrogen uptake ceases.
- Purification: Filter the reaction mixture to remove the catalyst. The resulting solution is then
  purified by fractional distillation to yield 3,3,4-trimethylhexane.

# Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for the identification and quantification of volatile hydrocarbons like **3,3,4-trimethylhexane**.[1]

Objective: To detect and quantify **3,3,4-trimethylhexane** in a hydrocarbon mixture.

#### Instrumentation:

 Gas Chromatograph with a mass spectrometer detector (e.g., Agilent HP-5 column or similar).[10]

#### Methodology:



- Sample Preparation: Dilute the hydrocarbon mixture in a suitable volatile solvent (e.g., hexane or pentane). Prepare a series of calibration standards of **3,3,4-trimethylhexane** in the same solvent. An internal standard (e.g., a deuterated alkane) should be added to all samples and standards for improved accuracy.[1]
- GC Parameters (Typical):
  - Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 μm film thickness.
  - Injector Temperature: 250 °C.
  - Injection Mode: Split (e.g., 50:1 split ratio).[10]
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Oven Temperature Program: Initial temperature of 40 °C for 3 min, ramp at 5 °C/min to 200 °C, then ramp at 10 °C/min to 280 °C.[10]
- MS Parameters (Typical):
  - Ion Source: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230 °C.
  - Scan Range: m/z 40-300.
- Data Analysis: Identify 3,3,4-trimethylhexane by its retention time and comparison of its
  mass spectrum with a reference spectrum from a library (e.g., NIST).[11] Quantify using the
  calibration curve generated from the standards.

### **Spectroscopic Data**

Spectroscopic data is crucial for the unambiguous identification of **3,3,4-trimethylhexane**.

 Mass Spectrum: The electron ionization (EI) mass spectrum is available in the NIST Chemistry WebBook and can be used for identification in GC-MS analysis.[11]



Infrared (IR) Spectrum: The gas-phase IR spectrum is also available from the NIST/EPA
Gas-Phase Infrared Database.[2] Conformational analyses of the compound have been
performed using both IR and Raman spectroscopy.[12]

## **Applications and Uses**

Due to its specific isomeric structure and well-defined properties, **3,3,4-trimethylhexane** serves several roles in scientific research:

- Reference Standard: It is used as a standard or reference compound in chromatography and mass spectrometry to aid in the identification of components in complex hydrocarbon mixtures, such as gasoline or petroleum fractions.[1]
- Thermophysical Research: Its properties are studied to model the behavior of more complex branched hydrocarbons.[1]
- Materials Science: It serves as a model compound for investigating how molecular branching affects physical properties like viscosity and density, which is relevant for the development of lubricants and fuels.[1]
- Solvent: Its non-polar nature makes it a suitable solvent for certain organic synthesis applications.[1]

# Visualized Workflows and Pathways Synthesis Pathway via Grignard Reaction



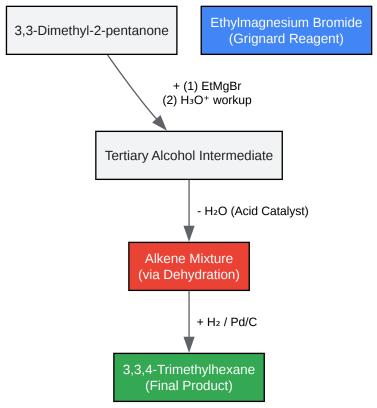


Figure 1: Conceptual Grignard Synthesis Pathway

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Caption: Conceptual Grignard Synthesis Pathway for **3,3,4-Trimethylhexane**.

## **Analytical Workflow for Quantification**



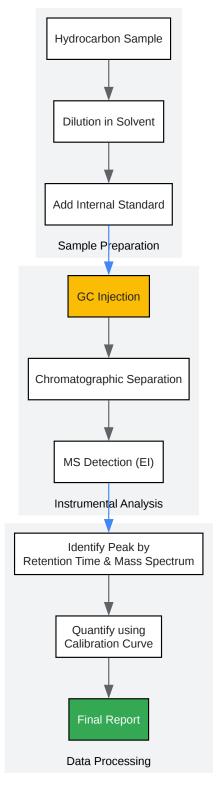


Figure 2: General Analytical Workflow using GC-MS

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Caption: General Analytical Workflow for **3,3,4-Trimethylhexane** using GC-MS.



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